2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide
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Description
Scientific Research Applications
Structural Analysis and Reactivity
Spatial Orientation and Coordination Properties
Compounds with similar structural features, such as amide derivatives linked to quinoline, exhibit distinct spatial orientations and coordination capabilities. For instance, studies have shown that certain amide derivatives can adopt specific geometric arrangements, influencing their ability to form complexes with ions through coordination. These properties highlight the potential of such compounds in the development of new materials with specific molecular recognition capabilities (Kalita et al., 2010).
Crystal Structure and Self-Assembly
The ability of amide-containing quinoline derivatives to form distinct crystal structures through self-assembly is of significant interest. These structures are achieved through weak interactions, such as C–H⋯π and C–H⋯O, leading to the formation of channel-like structures in crystals. This property underscores their potential in the design of novel crystalline materials with specific pore sizes and shapes, which could be beneficial for applications in catalysis, separation, and sensor technologies (Karmakar et al., 2009).
Fluorescence Properties
The incorporation of quinoline and amide functionalities has been associated with enhanced fluorescence properties in certain compounds. This aspect is crucial for developing fluorescent probes and materials for sensing, imaging, and diagnostic applications. Research on similar structures has demonstrated that subtle changes in the molecular framework can significantly impact fluorescence emission, providing a basis for designing compounds with tailored optical properties (Wu et al., 2008).
Antimicrobial and Antiviral Activities
Some quinoline derivatives exhibit potent antimicrobial and antiviral activities. The structural features of these compounds, including the amide linkage, play a crucial role in their biological activity. For example, modifications to the quinoline moiety have been shown to impact their efficacy against specific pathogens, including drug-resistant strains. This suggests potential applications in developing new therapeutic agents for treating infections (Pissinate et al., 2016).
Properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O6/c1-2-35-20-9-7-19(8-10-20)30-26(32)16-31-15-22(27(33)17-3-5-18(29)6-4-17)28(34)21-13-24-25(14-23(21)31)37-12-11-36-24/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOROGIZWKETGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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